

# Advanced Application Note: 1-Cyclohexylcyclopentanol in Fragrance Architectures

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## Compound of Interest

Compound Name: 1-Cyclohexylcyclopentanol

CAS No.: 16189-57-4

Cat. No.: B169925

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## Executive Summary & Chemical Profile

**1-Cyclohexylcyclopentanol** (CAS: 16189-57-4) represents a structural class of tertiary cycloalkyl alcohols valued in fragrance chemistry for their physicochemical stability and fixative properties. Unlike primary or secondary alcohols, the tertiary hydroxyl group at the quaternary carbon center provides exceptional resistance to oxidation, making this molecule a candidate for functional perfumery (e.g., bleach-containing detergents) where traditional floral alcohols (like Geraniol or Citronellol) degrade.

Structurally, the molecule features a bicyclic motif (cyclopentane and cyclohexane rings linked at a single carbon), contributing to a high molecular weight (~168.28 g/mol) and low vapor pressure. This profile suggests its primary utility is not as a diffusive top note, but as a substantive blender and fixative with mild, waxy-floral, and woody nuances, or as a critical intermediate in the synthesis of high-impact cycloalkyl alkenes.

## Physicochemical Data Table

Parameter	Value	Relevance to Perfumery
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O	Hydrophobic/Lipophilic balance (LogP ~3.0)
Molecular Weight	168.28 g/mol	Indicates base note/fixative potential
Boiling Point	~250°C (est)	Low volatility; substantive on skin/fabric
Flash Point	>100°C	Safe for standard compounding
Odor Profile	Mild, Waxy, Woody, Floral	Blender/Modifier; enhances tenacity
Stability	High (pH 2-12)	Resistant to oxidation and hydrolysis

## Synthesis Protocol: Grignard Addition

Objective: Synthesize high-purity (>98%) **1-Cyclohexylcyclopentanol** suitable for organoleptic evaluation. Mechanism: Nucleophilic addition of Cyclohexylmagnesium chloride to Cyclopentanone, followed by hydrolytic workup.

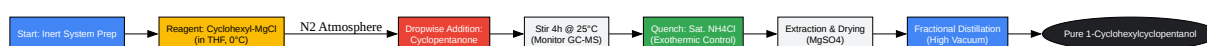
### Reagents & Equipment[1][2]

- Substrate: Cyclopentanone (Anhydrous, freshly distilled).[1]
- Reagent: Cyclohexylmagnesium chloride (2.0 M in Diethyl Ether or THF).
- Solvent: Anhydrous THF (Tetrahydrofuran).
- Quench: Saturated Ammonium Chloride (NH<sub>4</sub>Cl).
- Apparatus: 3-neck RBF, Nitrogen manifold, Addition funnel, Ice/Salt bath.

### Step-by-Step Methodology

- Inert Atmosphere Generation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with dry Nitrogen ( $N_2$ ).
- Reagent Preparation: Charge the flask with Cyclohexylmagnesium chloride (1.1 equiv) under  $N_2$  flow. Cool the system to  $0^\circ C$  using an ice bath.
- Controlled Addition: Dissolve Cyclopentanone (1.0 equiv) in anhydrous THF (1:4 v/v). Transfer to the addition funnel.
  - Critical Control Point: Add the ketone solution dropwise over 60 minutes. Maintain internal temperature  $<10^\circ C$  to prevent enolization side reactions.
- Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature ( $25^\circ C$ ). Stir for 4 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2) or GC-MS.
- Quench & Workup:
  - Cool reaction mixture back to  $0^\circ C$ .
  - Safety Note: Slowly add saturated  $NH_4Cl$  solution to quench unreacted Grignard reagent (Exothermic!).
  - Extract aqueous layer 3x with Diethyl Ether.
  - Combine organic layers, wash with Brine, and dry over anhydrous  $MgSO_4$ .
- Purification: Concentrate in vacuo. Purify the crude oil via fractional distillation under reduced pressure (0.5 mmHg) to isolate the tertiary alcohol.

## Workflow Visualization



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Figure 1: Synthetic pathway for the production of **1-Cyclohexylcyclopentanol** via Grignard addition.

## Olfactory Evaluation Protocol

Objective: Characterize the odor profile, threshold, and substantivity of the synthesized material. Context: Tertiary alcohols often exhibit "blind spots" due to their low volatility. Proper dilution is essential to perceive the nuances.

### Evaluation Setup

- Dilution Series: Prepare solutions at 10%, 1%, and 0.1% (w/w) in odorless Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).
  - Reasoning: Pure material may saturate receptors (anosmia). Dilution opens the "bouquet."
- Blotter Testing:
  - Dip standard smelling strips to 1cm depth.
  - T0 (Top Note): Evaluate immediately. (Expect low impact).
  - T1h (Heart Note): Evaluate after 1 hour.
  - T24h (Base/Dry-down): Evaluate after 24 hours. This is the critical phase for this molecule.

### Assessment Criteria

- Character: Look for descriptors: Waxy, Earthy, Mild Floral (Muguet/Rose), Woody (Sandalwood-like), Piney.
- Tenacity: Does the odor persist >48 hours? (High tenacity indicates fixative value).
- Trigeminal Effect: Check for any cooling or harsh sensation (unlikely for this mass, but possible).

## Functional Applications & Accord Building

**1-Cyclohexylcyclopentanol** is best utilized as a Structural Foundation rather than a character impact molecule.

## A. The "Muguet" (Lily of the Valley) Extender

Traditional Muguet alcohols (Lilial, Lyral) face regulatory pressure. This molecule can act as a stable backbone to support lighter floral alcohols like Florol or Coranol.

- Protocol: Replace 5-10% of the solvent (DPG) in a standard floral accord with **1-Cyclohexylcyclopentanol**.
- Expected Outcome: Increased longevity of the heart notes and a "creamy" texture to the dry-down.

## B. Stability in Aggressive Media

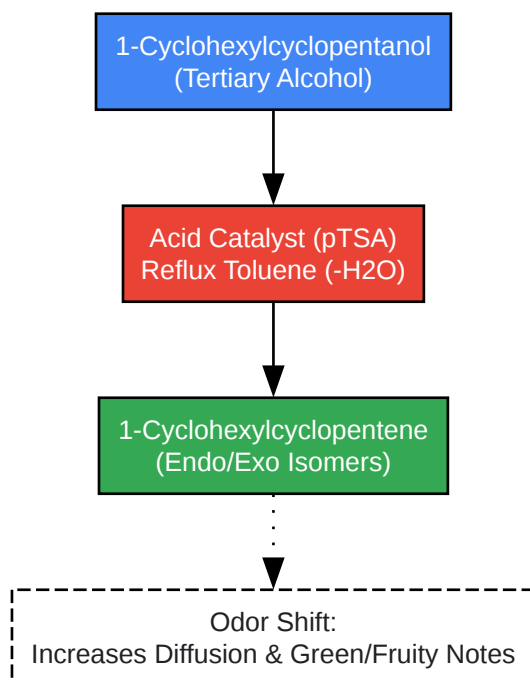
Due to the tertiary carbon, this alcohol cannot be oxidized to a ketone or aldehyde under normal conditions.

- Application: Bleach-based cleaners, high-pH soaps.
- Test: Incorporate at 0.5% into a hypochlorite solution. Monitor color change and odor stability over 4 weeks at 45°C.

## Advanced Derivatization: Alkene Synthesis

For researchers seeking higher impact notes, **1-Cyclohexylcyclopentanol** serves as the immediate precursor to 1-Cyclohexylcyclopentene via acid-catalyzed dehydration.

Reaction: Dehydration using p-Toluenesulfonic acid (pTSA) in refluxing Toluene with a Dean-Stark trap. Odor Shift: The resulting alkene typically possesses a more diffusive, diffusive, fruity-green, or galbanum-like profile compared to the parent alcohol.



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Figure 2: Dehydration pathway to generate diffusive cycloalkyl alkene fragrance ingredients.

## References

- Chemical Identity & Properties: PubChem. 1-Cyclohexylcyclopentan-1-ol (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Synthesis Methodology: Organic Syntheses. Preparation of Cyclohexylcarbinol (Grignard Analogues). Coll. Vol. 1, p.186.[2] Available at: [\[Link\]](#)
- Fragrance Application Context: The Good Scents Company. Odor Profile of Cyclohexyl Alcohols (Analog Data). Available at: [\[Link\]](#)

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
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